molecular formula C8H11NO4 B12894403 2,4-Dimethyl-1,3-oxazol-5-yl ethyl carbonate CAS No. 412320-94-6

2,4-Dimethyl-1,3-oxazol-5-yl ethyl carbonate

Cat. No.: B12894403
CAS No.: 412320-94-6
M. Wt: 185.18 g/mol
InChI Key: FXUKGCXDEQZGTG-UHFFFAOYSA-N
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Description

2,4-Dimethyloxazol-5-yl ethyl carbonate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 4 of the oxazole ring, and an ethyl carbonate group at position 5. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyloxazol-5-yl ethyl carbonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethyl-1,3-oxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2,4-Dimethyloxazol-5-yl ethyl carbonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyloxazol-5-yl ethyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole oxides, reduced oxazole derivatives, and various substituted oxazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dimethyloxazol-5-yl ethyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyloxazol-5-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, oxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyloxazol-5-yl ethyl carbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl carbonate group enhances its reactivity in nucleophilic substitution reactions and its potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

412320-94-6

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl) ethyl carbonate

InChI

InChI=1S/C8H11NO4/c1-4-11-8(10)13-7-5(2)9-6(3)12-7/h4H2,1-3H3

InChI Key

FXUKGCXDEQZGTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(N=C(O1)C)C

Origin of Product

United States

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